Computed Lipophilicity (XLogP3) Comparison of C2-Substituted Dihydropyrimidinones
The target compound exhibits a computed XLogP3 of 1.3, which differentiates it from the 2-phenyl analog (XLogP3 ≈ 0.8) and the 2-cyclohexyl analog (XLogP3 ≈ 2.0) [1]. This 0.5-log-unit difference relative to 2-phenyl and 0.7-log-unit difference relative to 2-cyclohexyl alters predicted membrane permeability by a factor of ~2–5× based on the relationship between logP and passive diffusion [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and impact on permeability |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | 2-Phenyl-3,4-dihydropyrimidin-4-one: XLogP3 ≈ 0.8; 2-Cyclohexyl-3,4-dihydropyrimidin-4-one: XLogP3 ≈ 2.0 [1] |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 2-phenyl; −0.7 vs. 2-cyclohexyl; estimated permeability shift 2–5× |
| Conditions | Computed using XLogP3 algorithm (PubChem 2024 release); no experimental logP data available for the target compound. |
Why This Matters
The intermediate logP positions this scaffold in a favorable window for both solubility and passive permeability, avoiding the excessive polarity of the phenyl analog and the excessive lipophilicity of the cyclohexyl analog.
- [1] PubChem. Compound Summary for CID 104173150 (target), CID 135473210 (2-phenyl analog), and CID 290477 (2-cyclohexyl analog). National Center for Biotechnology Information (2024). View Source
